Androst-5-en-4-one

Description

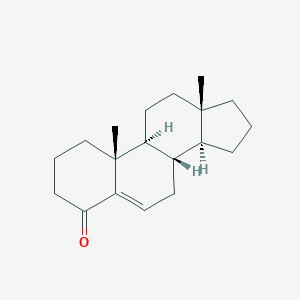

Structure

2D Structure

3D Structure

Properties

CAS No. |

13583-72-7 |

|---|---|

Molecular Formula |

C19H28O |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-one |

InChI |

InChI=1S/C19H28O/c1-18-10-3-5-14(18)13-7-8-16-17(20)6-4-11-19(16,2)15(13)9-12-18/h8,13-15H,3-7,9-12H2,1-2H3/t13-,14-,15-,18-,19+/m0/s1 |

InChI Key |

MCYXUSLOLJKBAQ-UNTXSKPGSA-N |

SMILES |

CC12CCCC1C3CC=C4C(=O)CCCC4(C3CC2)C |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC=C4C(=O)CCC[C@@]4([C@H]3CC2)C |

Canonical SMILES |

CC12CCCC1C3CC=C4C(=O)CCCC4(C3CC2)C |

Synonyms |

Androst-5-en-4-one |

Origin of Product |

United States |

Enzymatic Transformations and Biochemical Pathways Involving Androst 5 En 4 One Derivatives

Microbial Biotransformation of Androst-5-ene Steroids

Microorganisms, particularly fungi and bacteria, are powerful tools for the structural modification of steroids. They possess a wide array of enzymes capable of catalyzing specific reactions, often with high regio- and stereoselectivity. These biotransformations can produce novel steroid derivatives with potential pharmaceutical applications. The metabolism of androst-5-ene steroids, such as dehydroepiandrosterone (B1670201) (DHEA), by microbes involves several key enzymatic reactions.

Hydroxylation is a common and significant reaction in microbial steroid metabolism, introducing a hydroxyl group at various positions on the steroid core. This functionalization can dramatically alter the biological activity of the parent compound.

C-7α Hydroxylation : Several fungal species are known to hydroxylate androst-5-ene steroids at the C-7α position. For instance, the biotransformation of DHEA by Fusarium acuminatum leads to a stereoselective hydroxylation at the 7α-position, with a reported conversion rate of 97%. rsc.org This produces 7α-hydroxydehydroepiandrosterone (7α-OH-DHEA). rsc.orgnih.gov The fungus Mucor hiemalis can also produce 7α-hydroxylated derivatives from DHEA. rsc.org Similarly, transformations using Rhizopus stolonifer can yield products hydroxylated at the C-7α position. scispace.com

C-11α Hydroxylation : The introduction of a hydroxyl group at the C-11α position is a classic microbial transformation. Fungi like Rhizopus arrhizus and Rhizopus nigricans are known for their 11α-hydroxylating capabilities. cdnsciencepub.com When incubated with 3β-hydroxyandrost-5-en-17-one (a DHEA isomer), R. arrhizus predominantly produces the C-11α-hydroxy derivative. cdnsciencepub.comdoi.orgcdnsciencepub.com

C-15α Hydroxylation : Hydroxylation at the C-15α position has been observed in biotransformations using fungi from the Penicillium genus. When DHEA is metabolized by Penicillium griseopurpureum, one of the resulting products is a derivative hydroxylated at the C-15α position. scispace.com The fungus Fusarium culmorum also exhibits 15α-hydroxylase activity towards certain steroid structures. mdpi.com

C-16β Hydroxylation : The fungus Laetiporus sulphureus has demonstrated the ability to perform 16β-hydroxylation on 7-oxo-DHEA. nih.gov Furthermore, Aspergillus niger is generally known to transform steroids at the 16β position, although some strains can also introduce a 16α-hydroxyl group. nih.gov

Oxidoreductases are enzymes that catalyze oxidation-reduction reactions. In the context of androst-5-ene steroid metabolism, they play crucial roles in modifying hydroxyl and keto groups.

3β-Hydroxysteroid Dehydrogenase (3β-HSD) : This enzyme is pivotal as it catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids. researchgate.netuniprot.orguniprot.org This is a key step in the pathway from androst-5-ene derivatives to androst-4-ene compounds like testosterone (B1683101). For example, Aspergillus niger can oxidize 5-ene steroids via 3β-HSD activity to the corresponding 4-ene steroids. nih.gov This enzymatic activity is frequently observed in fungal transformations and often precedes other modifications like hydroxylation. researchgate.netnih.gov

Baeyer-Villiger Oxidation : This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester (lactone). Several fungi, particularly from the Penicillium and Aspergillus genera, possess Baeyer-Villiger monooxygenases (BVMOs) that act on the D-ring of steroids. nih.govnih.gov For instance, Penicillium vinaceum can convert DHEA into its D-homo-lactone derivative, 3β-hydroxy-17a-oxa-d-homo-androst-5-en-17-one. nih.gov Fusicoccum amygdali also exhibits this activity, transforming 7-oxo-DHEA into the corresponding D-ring lactone. nih.gov

The metabolic fate of an androst-5-ene steroid is highly dependent on the microbial species and even the specific strain used for the biotransformation.

Fungi :

Rhizopus arrhizus : Primarily known for its C-11α hydroxylation activity on androst-5-ene substrates. cdnsciencepub.comdoi.orgcdnsciencepub.com

Aspergillus niger : Typically hydroxylates steroids at the 16β position but can also exhibit 3β-HSD activity, converting Δ5-steroids to Δ4-steroids, which are then further hydroxylated non-selectively at both 16α and 16β positions. nih.gov

Penicillium species : Often associated with Baeyer-Villiger oxidation of the D-ring. nih.govnih.gov For example, P. griseopurpureum can also introduce hydroxyl groups at C-7α and C-15α. scispace.com

Fusarium species : F. acuminatum shows high stereoselectivity for 7α-hydroxylation of DHEA, rsc.org while F. culmorum is noted for 15α-hydroxylase activity. mdpi.com

Mucor species : Mucor hiemalis can produce a range of hydroxylated DHEA derivatives, including androst-5-ene-3β,7α,17α-triol. rsc.org

Bacteria :

While much of the research focuses on fungi, bacteria also possess steroid-transforming capabilities. For example, Bacillus strains isolated from water beetles have been shown to metabolize androst-4-en-3,17-dione. scispace.com Rhodococcus species have been used for 9α-hydroxylation of androst-4-ene-3,17-dione, a product derived from androst-5-ene precursors. scispace.com

The table below summarizes the metabolic actions of various microbial species on androst-5-ene steroids.

Table 1: Microbial Transformation of Androst-5-ene Steroids

| Microbial Species | Substrate Example | Primary Transformation(s) | Product Example(s) |

|---|---|---|---|

| Rhizopus arrhizus | 3β-hydroxyandrost-5-en-17-one | C-11α Hydroxylation | 11α-hydroxy-3β-hydroxyandrost-5-en-17-one |

| Aspergillus niger | Dehydroepiandrosterone (DHEA) | 3β-HSD Oxidation, C-16 Hydroxylation | Androst-4-ene-3,17-dione, 16-hydroxy derivatives |

| Fusarium acuminatum | Dehydroepiandrosterone (DHEA) | C-7α Hydroxylation | 7α-hydroxydehydroepiandrosterone |

| Penicillium vinaceum | Dehydroepiandrosterone (DHEA) | Baeyer-Villiger Oxidation | 3β-Hydroxy-17a-oxa-d-homo-androst-5-en-17-one |

Oxidoreductase Activities (e.g., 3β-Hydroxysteroid Dehydrogenase, Baeyer-Villiger Oxidation)

Mammalian Steroidogenesis and Androst-5-ene Pathways

In mammals, androst-5-ene steroids are crucial intermediates in the biosynthesis of all major classes of steroid hormones, including androgens and estrogens. These pathways are tightly regulated by a series of specific enzymes located primarily in the adrenal glands, gonads, and peripheral tissues.

Dehydroepiandrosterone (DHEA) is the most abundant circulating steroid hormone in humans, primarily produced by the adrenal glands. nih.govwindows.net It serves as a key prohormone, meaning it has low intrinsic biological activity but is converted into more potent hormones in other tissues. wikidoc.org DHEA and its sulfated form, DHEAS, are derived from cholesterol via pregnenolone (B344588). windows.netwikidoc.org DHEA is the central precursor in the Δ5 pathway for the synthesis of androgens like testosterone and estrogens like estradiol. nih.govnih.govmdpi.com The conversion of DHEA involves a series of enzymatic steps that ultimately lead to the production of active sex steroids in target tissues, a concept known as intracrinology. nih.govnih.gov

The synthesis of sex steroids from pregnenolone can proceed through two primary routes: the Δ5 pathway and the Δ4 pathway. Androst-5-ene derivatives are characteristic intermediates of the Δ5 pathway.

CYP17A1 (17α-hydroxylase/17,20-lyase) : This dual-function enzyme, located in the endoplasmic reticulum, is a critical control point in steroidogenesis. nih.govnih.gov It first catalyzes the 17α-hydroxylation of pregnenolone to form 17α-hydroxypregnenolone. mdpi.comnih.gov Subsequently, its 17,20-lyase activity cleaves the C17-C20 bond of 17α-hydroxypregnenolone to produce DHEA. nih.govnih.gov The lyase activity of CYP17A1 is significantly more efficient for the Δ5 substrate (17α-hydroxypregnenolone) compared to the Δ4 substrate (17α-hydroxyprogesterone), making the Δ5 pathway the preferred route for androgen synthesis in humans. nih.govmdpi.com

3β-HSD (3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase) : This enzyme complex is essential for converting Δ5-3β-hydroxysteroids into Δ4-3-ketosteroids. researchgate.netuniprot.org For example, it converts DHEA into androstenedione (B190577). uniprot.orguniprot.org This conversion is a mandatory step to shift from the Δ5 pathway to the Δ4 pathway, allowing for the synthesis of potent androgens like testosterone and glucocorticoids. researchgate.net There are different isoforms of 3β-HSD expressed in different tissues, which allows for tissue-specific regulation of steroid hormone production. nih.gov

The interplay between CYP17A1 and 3β-HSD dictates the flow of steroid precursors through the Δ5 and Δ4 pathways, ultimately controlling the profile of active hormones produced. windows.netnih.gov

Table 2: Key Enzymes in Mammalian Androst-5-ene Metabolism

| Enzyme | Function | Substrate(s) | Product(s) | Pathway |

|---|---|---|---|---|

| CYP17A1 | 17α-hydroxylase | Pregnenolone | 17α-Hydroxypregnenolone | Δ5 Pathway |

| CYP17A1 | 17,20-lyase | 17α-Hydroxypregnenolone | Dehydroepiandrosterone (DHEA) | Δ5 Pathway |

| 3β-HSD | Dehydrogenase/Isomerase | Dehydroepiandrosterone (DHEA) | Androstenedione | Bridge from Δ5 to Δ4 |

| 3β-HSD | Dehydrogenase/Isomerase | Pregnenolone | Progesterone | Bridge from Δ5 to Δ4 |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Androst-5-ene | 21670825 nih.gov |

| Androst-5-en-4-one | Not found |

| Dehydroepiandrosterone (DHEA) | 5881 nih.govuni.lu |

| 7α-Hydroxydehydroepiandrosterone | 65517 nih.gov |

| 16β-Hydroxytestosterone | 15708880 nih.gov |

| (3α,16β)-3,16-dihydroxy-Androst-5-en-17-one | 44263333 nih.gov |

| Androst-5-ene-3,17-dione | 92837 |

| Androsta-3,5-diene-17-one | 12308251 |

| Progesterone | 5994 |

| Testosterone | 6013 |

| Pregnenolone | 5889 |

| 17α-Hydroxypregnenolone | 6419 |

| Androstenedione | 5879 |

Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms

Elucidation of Structural Determinants for Biological Activity

Research into steroidal enzyme inhibitors has identified key structural components that determine the potency and selectivity of their biological actions. Modifications at various positions on the steroid's core structure have profound effects on its ability to inhibit key enzymes like aromatase.

The quest for potent aromatase inhibitors has led to extensive investigation into how different functional groups on the androstane (B1237026) skeleton influence binding and inhibition.

C-4 Ketone and A-Ring Modifications: The carbonyl group's position on the A-ring is a significant determinant of activity. Studies on regioisomers of androstenedione (B190577), such as androst-5-en-4-one, have revealed that a C-3 carbonyl function is not essential for tight binding to the aromatase active site. nih.gov In fact, 3-deoxy steroids can act as excellent competitive inhibitors. nih.govacs.org The planarity of the A-ring and the A,B-ring junction is a critical feature for effective anti-aromatase activity. researchgate.netcore.ac.uk A C-4 carbonyl group, as seen in some derivatives, can contribute to this necessary planarity, thereby enhancing inhibitory capacity. core.ac.uk The introduction of a double bond at the C-4, C-5 position (Δ⁴) or an epoxide function across C-3 and C-4 can also confer the desired planarity and lead to potent inhibition. core.ac.uknih.govacs.org For example, a 3-deoxy steroidal olefin with a double bond at the 4,5-position showed strong competitive aromatase inhibition. acs.org

C-17 Substituents: The D-ring, specifically the substituent at the C-17 position, is critical for binding to aromatase. researchgate.net A carbonyl group at C-17 is considered a crucial feature for high inhibitory potency in many androstane-based inhibitors, including 3-deoxy and 6-alkyl substituted analogs. acs.orgaurak.ac.ae Research has shown that replacing the C-17 carbonyl with groups like hydroxyl, acetyl, or oxime functions generally leads to a reduction in aromatase inhibitory activity. aurak.ac.aeuc.pt This suggests that the C-17 carbonyl is essential for a tight and proper binding orientation within the enzyme's active site. acs.orguc.pt

C-6 Modifications: The C-6 position of the B-ring has been identified as an important site for modification to enhance aromatase inhibition. researchgate.net Structure-activity relationship studies indicate that the active site of aromatase possesses a hydrophobic binding pocket in the vicinity of the C-6 position of the substrate. nih.govacs.org The introduction of alkyl groups at C-6 has produced some of the most potent competitive steroidal inhibitors. acs.org Both 6α- and 6β-alkyl-substituted androst-4-en-17-ones have demonstrated competitive inhibition of human placental aromatase. acs.org The 6β-hydroxy steroid has also been shown to be a very potent competitive inhibitor. acs.org

The following table summarizes the inhibitory effects of various androstane derivatives on aromatase, highlighting the influence of different functional groups.

| Compound/Modification | Enzyme/Assay | Result | Finding | Reference |

| 3-deoxy-4,5-olefin derivative | Human Placental Aromatase | IC₅₀ = 0.135 µM | Planarity at A,B-ring junction near C-5 is important. | nih.govacs.org |

| 3,4-epoxide derivative | Human Placental Aromatase | IC₅₀ = 0.145 µM | 3,4-oxiran oxygen may mimic the C-3 carbonyl of androstenedione. | nih.gov |

| 4-chloro-3β-hydroxy-4-androsten-17-one oxime | Aromatase Enzyme Assay | 93.8% inhibition | The 4-chloro substituent may promote tighter binding in a hydrophobic pocket. | nih.govresearchgate.net |

| 6β-methyl-androst-4-en-17-one | Human Placental Aromatase | Potent competitive inhibitor | A 17-carbonyl is necessary for tight binding of 6-alkyl steroids. | acs.org |

| 6β-hydroxy-androst-4-en-17-one | Human Placental Aromatase | Potent competitive inhibitor | Potent inhibition observed with 6β-hydroxy substitution. | acs.org |

| C-17 Acetyl substitution (vs. C-17 carbonyl) | Human Placental Aromatase | Dramatic reduction in activity | Bulky groups at C-17 may cause steric hindrance. | uc.pt |

The specific three-dimensional arrangement of atoms, or stereochemistry, is paramount for the interaction between a steroid and its target enzyme. For aromatase inhibitors based on the androstane framework, specific stereochemical configurations are required for optimal activity.

A critical feature is the stereochemistry at the C-5 position, which dictates the fusion of the A and B rings. wikipedia.org Studies comparing 5α- and 5β-epimers have consistently shown that the 5α-configuration is crucial for effective binding and inhibition. researchgate.netwikipedia.org For instance, a 3,4-epoxide derivative with a 5α-configuration demonstrated 96.4% aromatase inhibition, whereas its corresponding 5β-epimer showed a dramatic drop in inhibition to just 14.6%. core.ac.uk This highlights the importance of a correct angle and planarity at the A/B-ring junction for the steroid to fit properly into the aromatase active site. researchgate.netwikipedia.org

Influence of Functional Groups (e.g., C-4 ketone, C-17 substituents, C-6 modifications) on Aromatase Inhibition

Receptor Binding and Activation Mechanisms (in vitro)

Beyond direct enzyme inhibition, androstane derivatives can exert biological effects by interacting with various nuclear receptors and modulating the activity of other key steroidogenic enzymes.

The androstane skeleton is the foundation for endogenous androgens, but its derivatives can also interact with estrogen receptors.

Androgen Receptor (AR): Androstenedione, an isomer of this compound, is known to bind to the androgen receptor and can promote myogenic differentiation in vitro. researchgate.net However, its binding affinity for the AR is significantly lower than that of dihydrotestosterone (B1667394) (DHT). researchgate.net Studies comparing various anabolic-androgenic steroids have shown that modifications to the androstane ring system significantly alter AR binding affinity. oup.comoup.com

Estrogen Receptors (ERα and ERβ): Generally, androstane derivatives like androstenedione show very low binding affinity for estrogen receptors. wikipedia.org However, its metabolite, androst-5-ene-3β,17β-diol (androstenediol), displays potent estrogenic activity, with significant binding affinity for both ERα and ERβ. nih.govmdpi.comwikipedia.org Androstenediol (B1197431) binds to ERα with a Ki of 3.6 nM and to ERβ with a Ki of 0.9 nM. nih.govmdpi.com While DHEA itself has a lower affinity, its conversion to androstenediol means it can exert estrogenic effects. nih.gov

The table below shows the binding affinities of various androstene-related steroids to hormone receptors.

| Compound | Receptor | Binding Affinity (Kd or Ki) | Note | Reference |

| Androstenedione | Androgen Receptor (AR) | Kd = 648 nM | Lower affinity compared to DHT (Kd = 10 nM). | researchgate.net |

| Androstenediol | Estrogen Receptor α (ERα) | Ki = 3.6 nM | Potent estrogenic activity. | nih.govmdpi.com |

| Androstenediol | Estrogen Receptor β (ERβ) | Ki = 0.9 nM | Higher affinity for ERβ than ERα. | nih.govmdpi.com |

| DHEA | Estrogen Receptor α (ERα) | Ki = 1.1 µM | Weak binding. | nih.gov |

| DHEA | Estrogen Receptor β (ERβ) | Ki = 0.5 µM | Preferential agonism for ERβ. | nih.gov |

The androstane framework serves as a substrate or inhibitor for several enzymes critical to steroid hormone metabolism.

Aromatase: As detailed extensively in section 4.1, androstane derivatives are a major class of aromatase inhibitors. researchgate.netexcli.de They typically act as competitive inhibitors, binding to the enzyme's active site and preventing the conversion of androgens to estrogens. mdpi.com

17β-Hydroxysteroid Dehydrogenases (17β-HSD): These enzymes catalyze the interconversion of 17-keto and 17β-hydroxy steroids. For instance, 17β-HSD converts androstenedione to testosterone (B1683101). wikipedia.org The androstane structure is a key scaffold for developing inhibitors of specific 17β-HSD isozymes, such as type 1, type 3, and type 5, which are therapeutic targets in hormone-dependent diseases like breast and prostate cancer. plos.orggoogle.comtandfonline.com For example, an androsterone (B159326) derivative, RM-532-105, was developed as a specific inhibitor of 17β-HSD type 3. plos.org

Steroid Sulfatase (STS): STS is a crucial enzyme that hydrolyzes steroid sulfates, such as DHEA-S and estrone (B1671321) sulfate (B86663) (E1S), into their biologically active forms (DHEA and estrone, respectively). nih.govoup.com This action provides a pool of precursors for the synthesis of active androgens and estrogens in peripheral tissues. oup.com Consequently, inhibiting STS is a key strategy for treating hormone-dependent cancers. oup.commedchemexpress.com The androstane skeleton has been used as a template for designing potent STS inhibitors. nih.gov Dual inhibitors that target both STS and aromatase have also been developed, often based on a modified steroidal framework. mdpi.com

Advanced Spectroscopic and Computational Approaches in Androst 5 En 4 One Research

Spectroscopic Analysis for Structure Elucidation and Conformational Studies

Spectroscopic techniques are fundamental in determining the molecular structure and conformation of Androst-5-en-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The ¹H NMR spectrum of a steroid displays characteristic signals for its various protons. mdpi.com For instance, in related steroid structures, specific proton signals can be assigned to different parts of the steroid nucleus. mdpi.com While a specific spectrum for this compound is not detailed in the provided results, the analysis of similar anabolic androgenic steroids (AASs) shows that ¹H NMR can identify and quantify active compounds in various formulations. mdpi.com

¹³C NMR: ¹³C NMR spectroscopy is particularly effective for differentiating between closely related steroid structures that may not be distinguishable by ¹H NMR alone. mdpi.com Analysis of various AAS formulations has demonstrated the utility of ¹³C NMR in identifying key active ingredients. mdpi.com For example, in a study of testosterone (B1683101) esters, distinct and well-resolved signals in the ¹³C NMR spectrum allowed for clear differentiation. mdpi.com Although specific chemical shift data for this compound is not available in the search results, ¹³C NMR data for related androstane (B1237026) derivatives, such as androst-1,4-diene-3,17-dione, show characteristic signals for the carbonyl and olefinic carbons. researchgate.net

A representative table of expected ¹³C NMR chemical shifts for a similar androstane skeleton is provided below for illustrative purposes.

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | 38.7 |

| C-2 | 34.0 |

| C-3 | 199.5 |

| C-4 | 123.9 |

| C-5 | 171.3 |

| C-6 | 32.8 |

| C-7 | 31.6 |

| C-8 | 35.0 |

| C-9 | 53.9 |

| C-10 | 38.7 |

| C-11 | 20.7 |

| C-12 | 36.5 |

| C-13 | 43.1 |

| C-14 | 50.7 |

| C-15 | 21.9 |

| C-16 | 35.7 |

| C-17 | 220.1 |

| C-18 | 13.9 |

| C-19 | 18.8 |

Note: This table is illustrative and based on data for Androsta-1,4-diene-3,17-dione. researchgate.net Actual values for this compound may vary.

Mass Spectrometry (LC-MS, GC-EI-MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural analysis.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS): This is a standard method for the analysis of steroids. researchgate.net In GC-EI-MS, the molecule is ionized by a high-energy electron beam, causing it to fragment in a reproducible manner. nih.gov The resulting mass spectrum shows the mass-to-charge (m/z) ratios of the molecular ion and its various fragments. nih.gov For anabolic steroids, fragmentation can occur across the steroid's core ring structure. nih.gov Although specific fragmentation data for this compound is not provided, studies on related steroids show characteristic fragmentation patterns that are useful for identification. researchgate.netnih.gov Often, steroids are derivatized, for example, by trimethylsilylation (TMS), before GC-MS analysis to improve their volatility and chromatographic behavior. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool, particularly for analyzing less volatile or thermally unstable compounds without the need for derivatization. dshs-koeln.de This technique is complementary to GC-MS and provides additional structural information. dshs-koeln.de LC coupled with tandem mass spectrometry (LC-MS/MS) is especially useful for the characterization of steroid metabolites. dshs-koeln.de

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions would be expected for the carbonyl group (C=O) and the carbon-carbon double bond (C=C).

In a related compound, androst-1,4-diene-3,17-dione, the IR spectrum showed characteristic absorbance bands confirming the presence of hydroxyl and carbonyl groups. researchgate.net For instance, an absorbance at 3408 cm⁻¹ indicated a hydroxyl group. researchgate.net The IR spectrum of epitestosterone (B28515) (17α-hydroxyandrost-4-en-3-one), another similar steroid, would show characteristic peaks for its functional groups. nist.gov While the specific IR spectrum for this compound is not detailed, the presence of the C=O group would typically result in a strong absorption band in the region of 1650-1750 cm⁻¹, and the C=C bond would show a weaker absorption around 1600-1680 cm⁻¹.

Quantum Chemical and Molecular Modeling Studies

Computational methods provide deep insights into the electronic properties, conformational preferences, and potential biological interactions of this compound.

Density Functional Theory (DFT) Calculations for Electronic and Conformational Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and geometry of molecules. mdpi.commdpi.com DFT calculations allow for the prediction of various properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and conformational stability. epstem.net

By solving the Kohn-Sham equations, DFT can accurately model electron density and predict molecular properties. mdpi.commdpi.com For example, DFT has been used to study the conformational preferences of testosterone derivatives. researchgate.net Such studies often involve extensive conformational searches to identify the most stable geometries of the molecule. researchgate.net The molecular electrostatic potential (MEP) map, which can be calculated using DFT, helps in identifying sites for electrophilic and nucleophilic reactions. epstem.net

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. wikipedia.org This method is instrumental in structure-based drug design and helps in understanding the molecular recognition process. wikipedia.org

The process involves placing the ligand (in this case, this compound) into the binding site of a protein and evaluating the interaction energy using a scoring function. wikipedia.org A lower, negative score generally indicates a more favorable binding interaction. biotechrep.ir Molecular docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov While specific docking studies involving this compound were not found, this technique is widely applied to other steroids to explore their interactions with various protein targets. core.ac.uk The stability of the resulting ligand-protein complex can be further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms over time. biotechrep.irnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.orgwikipedia.org This method is pivotal in modern drug discovery, as it allows for the prediction of the biological potency of novel or yet-to-be-synthesized molecules, thereby streamlining the identification of promising drug candidates. neovarsity.orgnih.gov In the context of androstane and androstene derivatives, QSAR studies have been instrumental in exploring a range of biological activities, including anticancer and enzyme inhibitory effects. nih.govactascientific.com

The fundamental principle of QSAR is to convert the chemical structure into numerical values, known as molecular descriptors, and then use statistical methods to build a predictive model. catalysis.blog These descriptors can represent various physicochemical properties, such as electronic (e.g., orbital energies, partial charges), topological (e.g., molecular connectivity), and steric (e.g., molecular volume) features. catalysis.blogunicamp.br

Applications in Anticancer Research

Significant research has been conducted on derivatives of the androst-5-ene skeleton to identify novel cytotoxic agents and develop predictive QSAR models for their anticancer activity. nih.gov In these studies, various substituted benzylidene androst-5-ene derivatives were synthesized and evaluated for their antiproliferative effects against panels of human cancer cell lines, including those for breast, central nervous system (CNS), and lung cancers. nih.gov

The statistical robustness and predictive power of the developed QSAR models are critical for their utility. These are assessed using several parameters, primarily the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). The r² value indicates the goodness of fit of the model to the existing data, while q² measures its internal predictive capability. annamalaiuniversity.ac.in Studies on benzylidene androstene derivatives have yielded models with significant statistical validity, demonstrating their potential for guiding the synthesis of new compounds with enhanced activity. nih.gov

| Target Cell Lines | Correlation Coefficient (r²) Range | Predictive Performance (q²) Range | Reference |

|---|---|---|---|

| Human Breast, CNS, Lungs | 0.9163 - 0.8164 | 0.8499 - 0.6320 | nih.gov |

| Human Breast, CNS, Lungs | 0.9692 - 0.8225 | 0.9264 - 0.7121 | researchgate.net |

These models, often developed using multiple linear regression (MLR) analysis, were further validated by predicting the activity of a "test set" of compounds not used in the model's creation, confirming their external predictive power. nih.govresearchgate.net

Applications in Enzyme Inhibition

QSAR modeling has also been successfully applied to androstane derivatives designed as enzyme inhibitors, for example, against 5α-reductase, an enzyme implicated in benign prostatic hyperplasia. actascientific.com One such study focused on a series of 3β-substituted esters of 17a-Aza, 17-oximino, and 17-oxo androstane derivatives. actascientific.com A statistically validated 2D-QSAR model was developed using the partial least squares (PLS) analysis method. actascientific.com

The model's quality was assessed not only by r² and q² but also by the F-test value (indicating statistical significance) and the predictive r² (pred_r²), which evaluates the model's ability to predict the activity of an external test set. actascientific.com The identification of specific molecular descriptors that positively or negatively correlate with inhibitory activity provides crucial insights for lead optimization. actascientific.com

| Statistical Parameter | Value |

|---|---|

| Correlation Coefficient (r²) | 0.833 |

| Cross-validation Coefficient (q²) | 0.671 |

| F-test Value | 37.498 |

| Predictive r² (pred_r²) | 0.736 |

Mechanistic Investigations of Androst 5 En 4 One Interactions at the Molecular Level

Enzyme Inhibition Mechanisms (e.g., Competitive, Time-Dependent Inactivation)

Androst-5-en-4-one and its derivatives have been the subject of investigation as inhibitors of enzymes, particularly those involved in steroidogenesis. The primary mechanism of inhibition observed for many of these compounds is competitive inhibition. In this mode, the inhibitor molecule, being structurally similar to the natural substrate, vies for the same active site on the enzyme. An inhibitor's binding to the active site prevents the substrate from binding, thereby blocking the enzymatic reaction. The effectiveness of a competitive inhibitor is often quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half.

For instance, a study on a series of 4-oxygenated androst-5-enes, including an this compound analog, demonstrated that they all inhibited human placental aromatase in a competitive manner. nih.gov The this compound analog (compound 5 in the study) exhibited a Ki value of 120 nM. nih.gov This indicates a moderate affinity for the enzyme's active site. Research on other related androstene derivatives, such as 6-alkylandrost-4-en-17-ones, also showed competitive inhibition of aromatase. acs.org

In contrast to simple competitive inhibition, some inhibitors can cause time-dependent inactivation of an enzyme. This type of inhibition is often characterized by an initial reversible binding to the enzyme, followed by a chemical modification of the enzyme, leading to its inactivation. This process is typically metabolism-dependent, meaning the inhibitor must first be converted into a reactive species by the target enzyme itself. xenotech.comenamine.net

While the specific this compound analog mentioned above did not cause time-dependent inactivation of aromatase, other related steroid structures have been shown to do so. nih.gov For example, androst-5-ene-4,7-dione and its 19-hydroxy and 19-oxo analogs were found to cause time-dependent inactivation of aromatase, but only in the presence of NADPH, a cofactor required for the enzyme's catalytic activity. nih.gov This suggests that these compounds are converted by aromatase into a reactive species that then inactivates the enzyme. This type of irreversible inhibition is also referred to as suicide inhibition. nih.gov

Further studies on related compounds like 19-hydroxyandrost-4-ene-3,6,17-trione (19-OHAT) also revealed time-dependent inactivation of aromatase, requiring both NADPH and oxygen. capes.gov.br This points to an oxidative metabolic process being involved in the generation of the inactivating species.

Here is an interactive data table summarizing the inhibition data for this compound and related compounds:

Role of Specific Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions) in Binding

The binding affinity and specificity of this compound and its analogs to enzyme active sites are governed by a combination of molecular interactions. These include hydrogen bonding and hydrophobic interactions, which are crucial for the formation of a stable enzyme-inhibitor complex.

Hydrogen Bonding: Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the context of enzyme-inhibitor binding, these bonds can occur between functional groups on the steroid and amino acid residues in the enzyme's active site. For example, the presence of a hydroxyl group on a steroid inhibitor can significantly enhance its binding affinity if it can form a hydrogen bond with a corresponding residue in the active site. nih.gov This was demonstrated in a study where a 4β-hydroxy derivative of an androst-5-ene steroid showed much more potent inhibition of aromatase (Ki = 25 nM) compared to the parent compound (Ki = 78 nM) and the 4-oxo analog (Ki = 120 nM). nih.gov This suggests that the hydroxyl group forms a key hydrogen bond within the active site, leading to tighter binding.

Hydrophobic Interactions: Hydrophobic interactions are a major driving force in the binding of steroid molecules to their protein targets. core.ac.uklu.se The largely nonpolar, carbon-rich steroid scaffold of this compound tends to be excluded from the aqueous environment and favorably partitions into the hydrophobic pockets commonly found in enzyme active sites. core.ac.uk These interactions are driven by an increase in the entropy of water molecules. Molecular modeling studies of related androstene derivatives suggest that they can form thermodynamically stable complexes within the hydrophobic binding pocket of aromatase. acs.org The shape and size of the hydrophobic pocket dictate the specificity of binding, and even small changes to the steroid structure can affect how well it fits.

Here is an interactive data table summarizing the key molecular interactions for this compound and related compounds:

Elucidation of Reaction Intermediates and Pathways (e.g., Dienolates, Epoxides)

The chemical reactivity of this compound and its derivatives can lead to the formation of various reaction intermediates, particularly when they interact with enzymes or are subjected to certain chemical reactions. Understanding these intermediates and the pathways through which they are formed is crucial for elucidating mechanisms of action and for synthetic applications.

Dienolates: In the context of enzyme-catalyzed reactions, such as the isomerization of a Δ5-steroid to a Δ4-steroid by ketosteroid isomerase, a dienolate intermediate is proposed. plos.org This intermediate is formed when a base in the enzyme's active site abstracts a proton from the steroid, leading to a delocalized negative charge over several carbon atoms and the oxygen of the ketone. While this is a well-established mechanism for Δ5-3-ketosteroids, the isomerization of a Δ5-4-one would involve a different, though potentially related, intermediate.

Epoxides: Epoxides are three-membered ring structures containing an oxygen atom, known for their high reactivity. wikipedia.org They can be formed from alkenes, such as the double bond in the androst-5-ene ring system, through a process called epoxidation. This can occur both chemically and enzymatically. For example, the oxidation of the axial allylic alcohol, androst-5-en-4β-ol, with certain reagents can lead to the formation of epoxy-ketone derivatives like 5β,6β-epoxy-4-one and 4β,5β-epoxy-6-one. nih.gov

In the context of enzyme inactivation, epoxides have been proposed as reactive electrophiles that can covalently modify and thereby inactivate an enzyme. For instance, a 5β,6β-epoxy-19-oxo derivative of an androstene was synthesized and shown to be a potent inactivator of aromatase. nih.gov This suggests that the epoxidation of the androstene nucleus can be a key step in the mechanism of action for certain suicide inhibitors. The presence of a 3β-hydroxyl group and a β-configuration of a 4,5-epoxy ring have been noted as important for the inhibitory effects of some androstane (B1237026) derivatives on cytochrome P450 19. researchgate.net

Other reactive intermediates can also be formed. For example, the allylic acetoxylation of androst-5-en-17-one (B22085) can proceed through a bridged carbonium ion intermediate, leading to the formation of various acetoxy derivatives. nih.gov

Here is an interactive data table summarizing the reaction intermediates and pathways for this compound and related compounds:

Perspectives and Future Directions in Androst 5 En 4 One Chemical Biology

Development of Novel Synthetic Routes for Specific Derivatizations

The future of androst-5-en-4-one research is intrinsically linked to the development of innovative synthetic methodologies. While traditional chemical syntheses, often starting from Δ⁵-androsten-3β-ol derivatives, have been established, they frequently involve hazardous reagents and generate significant waste. The focus is now shifting towards more efficient and sustainable approaches.

Key areas of development include:

Catalytic Reactions: The exploration of novel catalysts for selective transformations is a major frontier. This includes the use of transition metal catalysts for C-H activation, allowing for direct functionalization of the steroid core without the need for pre-installed functional groups.

Flow Chemistry: Miniaturized and continuous-flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This technology is particularly promising for multistep syntheses of complex this compound derivatives.

Biocatalysis: The use of enzymes or whole-cell systems for steroid modifications is a rapidly growing field. frontiersin.org These biocatalytic methods offer unparalleled regio- and stereoselectivity, operating under mild conditions and reducing the environmental impact. frontiersin.org For instance, the enzymatic conversion of androstadienol to androsta-4,16-dien-3-one (B1221407) using 3β-hydroxysteroid dehydrogenase (3β-HSD) is a key step in the synthesis of some derivatives.

Novel Ring-Forming Strategies: The development of new methods to construct or modify the steroidal ring system opens up possibilities for creating entirely new classes of this compound analogs with unique biological activities. This includes strategies like the Vilsmeier-Haack reaction for C-17 modifications and the synthesis of 17-(5′-isoxazolyl) derivatives.

Derivatization for Biological Probes: A significant effort is directed towards synthesizing derivatives with specific functionalities for biological studies. This includes the introduction of fluorescent tags, photoaffinity labels, and clickable handles to facilitate the study of protein-ligand interactions and cellular localization. The synthesis of novel O-alkylated oxyimino androst-4-ene derivatives has shown promise for developing anticancer candidates. nih.gov

These advancements in synthetic chemistry will not only provide access to a wider range of this compound derivatives but also enable the production of these compounds in a more economical and environmentally friendly manner.

Exploration of Undiscovered Biotransformation Pathways and Novel Metabolites

The metabolic fate of this compound and its derivatives is a complex process involving a multitude of enzymes and pathways. While some major biotransformation routes are known, there is a vast, unexplored landscape of microbial and mammalian metabolism that could yield novel and biologically active metabolites.

Future research in this area will likely focus on:

Microbial Biotransformation: Screening diverse microbial species, including fungi and bacteria, for their ability to transform this compound can lead to the discovery of unique enzymatic reactions. researchgate.netnih.govmdpi.com For example, studies have shown that fungi like Aspergillus and Fusarium can introduce hydroxyl groups at various positions on the steroid nucleus. researchgate.net Similarly, Penicillium species have been shown to catalyze oxidations and lactonizations of related steroids. nih.gov

Mammalian Metabolism: A deeper investigation into the tissue-specific metabolism of this compound in humans and other mammals is crucial. This includes identifying novel metabolites in various tissues and understanding the enzymatic machinery responsible for their formation.

Gut Microbiome Metabolism: The role of the gut microbiome in steroid metabolism is increasingly recognized. Investigating how different gut microbial compositions affect the transformation of this compound could reveal novel bioactive metabolites with systemic effects.

Characterization of Novel Metabolites: The isolation and structural elucidation of new metabolites are paramount. Advanced analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for this purpose. nih.gov

Biological Activity of Novel Metabolites: Once identified, novel metabolites must be screened for their biological activities. This could uncover compounds with unexpected pharmacological properties, providing new leads for drug discovery. For instance, the biotransformation of dehydroepiandrosterone (B1670201) (DHEA) by Macrophomina phaseolina yielded several metabolites, some of which exhibited inhibitory activity against β-glucuronidase. tandfonline.com

The exploration of these undiscovered biotransformation pathways holds the potential to significantly expand our understanding of steroid biology and provide a rich source of novel, biologically active compounds.

Advanced Structural Characterization and Dynamic Studies of Ligand-Enzyme Complexes

A detailed understanding of how this compound and its derivatives interact with their target enzymes at the molecular level is fundamental for rational drug design. While static crystal structures have provided valuable insights, future research will increasingly employ advanced techniques to capture the dynamic nature of these interactions.

Key future directions include:

Cryo-Electron Microscopy (Cryo-EM): This technique is becoming increasingly powerful for determining the structures of large and flexible protein complexes, which are often challenging to crystallize. It can provide high-resolution structures of enzymes in complex with this compound derivatives in more native-like states.

Time-Resolved Crystallography: Using techniques like serial femtosecond crystallography, researchers can capture snapshots of enzymatic reactions in progress. This allows for the visualization of transient intermediates and a deeper understanding of the catalytic mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR can provide information about the dynamics of both the ligand and the protein in their complex. This includes identifying conformational changes upon binding and characterizing the flexibility of different regions of the enzyme.

Computational Modeling and Molecular Dynamics (MD) Simulations: In conjunction with experimental data, computational methods can provide a dynamic view of ligand-enzyme interactions. MD simulations can predict binding affinities, identify key residues involved in binding, and explore the conformational landscape of the complex.

Structural Studies of Membrane-Bound Enzymes: Many enzymes involved in steroid metabolism are membrane-bound, making their structural characterization particularly challenging. The development of new methods for solubilizing and stabilizing these proteins for structural studies is a critical area of research.

By combining these advanced structural and dynamic approaches, researchers can build a more complete and accurate picture of how this compound and its analogs interact with their biological targets, paving the way for the design of more potent and selective modulators.

Integration of Omics Data for Systems-Level Understanding of Steroid Metabolism

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to study steroid metabolism from a holistic, systems-level perspective. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can reveal complex regulatory networks and identify novel players in this compound pathways. nih.govd-nb.info

Future research will focus on:

Multi-Omics Data Integration: Developing sophisticated computational tools and statistical methods to integrate diverse omics datasets is a major challenge and a key priority. nih.govresearchgate.net This will allow for the construction of comprehensive models of steroid metabolism that link genetic variations to changes in gene expression, protein levels, and metabolite concentrations. researchgate.net

Identifying Novel Regulatory Mechanisms: By analyzing integrated omics data, researchers can identify novel transcription factors, microRNAs, and other regulatory molecules that control the expression of enzymes involved in this compound metabolism.

Personalized Medicine Approaches: Understanding how individual genetic differences (e.g., single nucleotide polymorphisms in metabolic enzymes) affect this compound metabolism can lead to personalized therapeutic strategies.

Network-Based Analysis: Representing steroid metabolic pathways as networks and applying graph theory-based analyses can help to identify critical nodes and modules that are important for pathway function and regulation.

Predictive Modeling: Integrated omics data can be used to build predictive models that can simulate the effects of genetic or environmental perturbations on this compound metabolism.

A systems-level understanding of steroid metabolism, enabled by the integration of multi-omics data, will provide a more complete picture of the biological roles of this compound and its derivatives and will be invaluable for the development of new diagnostic and therapeutic strategies.

Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery, including the development of novel this compound-based therapeutics. These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions that can guide experimental efforts. nih.govnih.gov

Key applications of AI and ML in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to develop robust QSAR models that predict the biological activity of new this compound derivatives based on their chemical structures. nih.gov This can help to prioritize which compounds to synthesize and test, saving time and resources. acs.org

Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds to identify those that are most likely to bind to a specific target enzyme. This can significantly accelerate the initial stages of drug discovery.

De Novo Drug Design: Generative AI models can be used to design entirely new this compound derivatives with desired biological activities. These models can learn the underlying rules of chemical structure and activity to propose novel and synthesizable molecules.

Predicting ADMET Properties: AI and ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives. nih.gov This information is crucial for selecting drug candidates with favorable pharmacokinetic and safety profiles.

The integration of AI and ML into the drug discovery pipeline for this compound and its analogs has the potential to dramatically accelerate the pace of research and lead to the development of safer and more effective medicines. researchgate.net

Q & A

Q. Basic Experimental Design

- Synthesis Protocols : Document reaction conditions (catalysts, temperature), purification steps (HPLC parameters), and characterization methods (NMR, IR, mass spectrometry). Cross-validate purity using orthogonal techniques (e.g., melting point vs. chromatographic retention times) .

- Control Groups : Include negative controls (solvent-only) and positive controls (e.g., commercially available this compound) to isolate compound-specific effects.

- Statistical Power : Predefine sample sizes using power analysis to mitigate variability in enzymatic assays or cell-based studies .

How should researchers address contradictions in reported bioactivity data for this compound across studies?

Q. Advanced Data Analysis

- Source Evaluation : Scrutinize methodologies (e.g., assay type, cell line specificity). For example, discrepancies in IC₅₀ values may stem from differences in enzyme isoforms or buffer conditions .

- Meta-Analysis : Aggregate datasets from peer-reviewed studies (avoiding non-curated sources like ) and apply statistical models (e.g., random-effects models) to identify confounding variables .

- Replication Studies : Design independent experiments under standardized conditions (pH, temperature) to validate or refute prior claims .

What advanced analytical techniques are recommended for elucidating the structural dynamics of this compound in solution?

Q. Advanced Methodology

- X-ray Crystallography : Resolve 3D conformations when bound to target proteins (e.g., steroid receptors).

- Molecular Dynamics Simulations : Model compound behavior in lipid bilayers or aqueous environments to predict bioavailability.

- Isotopic Labeling : Use ¹³C or ²H isotopes in NMR to track metabolic transformations in real-time .

Ensure raw data (e.g., diffraction patterns, spectral assignments) are archived in supplementary materials for peer review .

How can researchers optimize synthetic routes for this compound to improve yield and scalability for laboratory use?

Q. Basic Synthesis Optimization

- Catalyst Screening : Compare transition-metal catalysts (e.g., Pd/C vs. PtO₂) for hydrogenation steps.

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates during oxidation reactions.

- Kinetic Monitoring : Use inline FTIR or HPLC to identify rate-limiting steps and adjust reaction parameters (e.g., temperature gradients) .

Document failed attempts (e.g., side products) to guide troubleshooting .

What strategies ensure accurate interpretation of spectral data (e.g., NMR, MS) for this compound derivatives?

Q. Advanced Data Interpretation

- Spectral Deconvolution : Apply software tools (e.g., MestReNova) to resolve overlapping peaks in complex mixtures.

- Fragmentation Patterns : Cross-reference mass spectra with databases (e.g., NIST) to confirm novel derivatives.

- Quantum Chemical Calculations : Predict NMR chemical shifts using DFT (Density Functional Theory) to validate experimental assignments .

How should ethical considerations shape experimental designs involving this compound in animal models?

Q. Advanced Ethics in Research

- 3Rs Framework : Prioritize Replacement (in vitro models where possible), Reduction (minimize animal cohorts), and Refinement (non-invasive endpoints like serum biomarkers).

- Data Transparency : Disclose all adverse events (e.g., toxicity thresholds) in publications, even if non-significant, to inform future studies .

What cross-disciplinary approaches enhance mechanistic studies of this compound in endocrine signaling?

Q. Advanced Interdisciplinary Methods

- Transcriptomics : Pair compound exposure with RNA-seq to map gene regulatory networks.

- Molecular Docking : Integrate structural biology to predict binding affinities for orphan receptors.

- Pharmacokinetic Modeling : Use compartmental models to predict tissue distribution and half-life .

How can researchers mitigate challenges in long-term stability studies of this compound?

Q. Advanced Stability Analysis

- Accelerated Degradation Tests : Expose the compound to stressors (heat, light) and monitor degradation products via LC-MS.

- Storage Optimization : Compare inert atmospheres (argon) vs. desiccants to prevent oxidation or hygroscopic effects.

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions .

What statistical frameworks are most robust for analyzing dose-response relationships in this compound studies?

Q. Advanced Statistical Methods

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using tools like GraphPad Prism.

- Bootstrap Resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values in small-sample studies.

- Bayesian Hierarchical Models : Account for inter-study variability in meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.